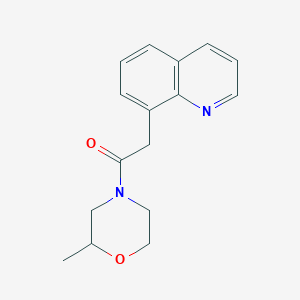
2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone, also known as EMD-386088, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
作用機序
The mechanism of action of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with the dopamine D1 receptor. 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone acts as an agonist of the receptor, which leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA) and leads to downstream effects such as the phosphorylation of DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has been found to have various biochemical and physiological effects. In a study by Zhang et al. (2009), 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone was found to increase the firing rate of dopaminergic neurons in the substantia nigra, which is an area of the brain that is involved in the regulation of movement. 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone was also found to increase the release of dopamine in the striatum, which is another area of the brain that is involved in the regulation of movement. These effects suggest that 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone may have potential as a treatment for Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone in lab experiments is that it has a high affinity for the dopamine D1 receptor, which makes it a useful tool for studying the role of the receptor in various diseases. However, one limitation is that 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.
将来の方向性
There are several future directions for the study of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone. One direction is to further investigate its potential as a therapeutic agent for Parkinson's disease. Another direction is to study its effects in other areas of the brain, such as the prefrontal cortex, which is involved in the regulation of cognitive functions. Additionally, future studies could investigate the potential of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone as a treatment for other diseases such as schizophrenia and depression. Finally, studies could investigate the potential of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone as a tool for studying the dopamine D1 receptor and its role in various diseases.
In conclusion, 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone as a therapeutic agent and as a tool for studying the dopamine D1 receptor.
合成法
The synthesis of 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone involves the reaction of 8-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium ethoxide to yield 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone. This synthesis method has been reported in a study by Zhang et al. (2009).
科学的研究の応用
2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone has been studied for its potential use as a therapeutic agent in various diseases such as Parkinson's disease, schizophrenia, and depression. In a study by Zhang et al. (2009), 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone was found to have a high affinity for the dopamine D1 receptor and was able to activate the receptor in a dose-dependent manner. This suggests that 2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone may have potential as a treatment for Parkinson's disease, which is characterized by a loss of dopamine-producing neurons.
特性
IUPAC Name |
2-ethoxy-1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-17-10-13(16)15-9-5-8-12-7-4-6-11(2)14(12)15/h4,6-7H,3,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEPLAYIDUNUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC2=CC=CC(=C21)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)





![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)


![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)

![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)
